3-(Methylamino)-1-phenylpropan-1-one hydrochloride, also known as metcathinone hydrochloride, is a synthetic compound belonging to the cathinone class. [, , ] Cathinones are structurally similar to amphetamines and share a similar mechanism of action. [] In scientific research, 3-(methylamino)-1-phenylpropan-1-one hydrochloride serves primarily as a reference standard in analytical chemistry, particularly in forensic science and toxicology. [, ] It is crucial for developing and validating analytical methods used to identify and quantify this compound in various matrices, including seized drug samples and biological fluids. [, ]
3-(Methylamino)-1-phenylpropan-1-one hydrochloride, also known as 3-(methylamino)-1-phenylpropan-1-one, is a synthetic compound with significant relevance in various scientific fields. It belongs to the class of organic compounds known as phenylpropanes and is often categorized under substituted cathinones. The compound is characterized by a phenyl group attached to a propanone backbone, with a methylamino substituent on the second carbon atom. This unique structure contributes to its diverse applications in chemistry, biology, and medicine.
The compound can be identified by its Chemical Abstracts Service (CAS) number 2538-50-3. It is classified as an impurity reference material and is utilized in pharmaceutical toxicology reference materials due to its potential effects on biological systems and its role in the synthesis of more complex organic molecules .
The synthesis of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride typically involves several methods:
The choice of reducing agent and solvent can significantly affect the yield and purity of the final product. Additionally, reaction conditions such as temperature and pressure must be carefully controlled to optimize the synthesis process.
3-(Methylamino)-1-phenylpropan-1-one hydrochloride can undergo various chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing it to participate in diverse organic reactions typical for amines and ketones.
The mechanism of action for 3-(Methylamino)-1-phenylpropan-1-one hydrochloride primarily involves interactions with neurotransmitter systems in biological contexts. It may influence dopamine and norepinephrine levels, which are critical in various neurological functions.
Research indicates that this compound could exhibit stimulant properties similar to other phenylpropanes, affecting mood and cognitive functions through its pharmacological actions .
These properties suggest that the compound has potential bioavailability due to its solubility and lipophilicity characteristics .
3-(Methylamino)-1-phenylpropan-1-one hydrochloride finds applications across several scientific disciplines:
This comprehensive analysis highlights the significance of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride in various scientific fields while detailing its synthesis, structure, reactions, mechanisms, properties, and applications.
The emergence of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride (CAS 2538-50-3) as a pivotal intermediate parallels the revolutionary shift toward serotonin-targeted antidepressants. Prior to SSRIs, first-generation antidepressants like monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) were limited by significant safety concerns, including hypertensive crises ("cheese effect") and anticholinergic side effects . The "monoamine deficiency hypothesis" of depression, which gained prominence in the late 20th century, emphasized synaptic deficits of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). While early antidepressants primarily targeted 5-HT and NE reuptake, research revealed that anhedonia—a core treatment-resistant symptom—stemmed from impaired dopaminergic activity . This mechanistic insight spurred interest in triple reuptake inhibitors (TRIs), but practical drug development initially prioritized selective serotonin reuptake due to therapeutic manageability.
Structurally, 3-(Methylamino)-1-phenylpropan-1-one hydrochloride (C₁₀H₁₄ClNO, MW 199.68) serves as a β-aminoketone precursor that enables efficient access to SSRI pharmacophores. Its keto group facilitates stereoselective reduction to chiral alcohols like N-methyl-3-hydroxy-3-phenylpropylamine—a direct precursor to fluoxetine. This structural flexibility allowed pharmaceutical chemists to optimize SSRI candidates while maintaining critical hydrogen-bonding motifs for transporter inhibition [4] [5]. The compound’s significance is further underscored by its role in synthesizing atomoxetine and other norepinephrine reuptake inhibitors, demonstrating its versatility beyond fluoxetine [6].
Table 1: Structural and Physicochemical Profile of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride
Property | Specification |
---|---|
IUPAC Name | 3-(Methylamino)-1-phenylpropan-1-one hydrochloride |
Molecular Formula | C₁₀H₁₄ClNO |
Molecular Weight | 199.68 g/mol |
CAS Registry Number | 2538-50-3 |
Appearance | Colorless crystalline powder |
Melting Point | 139–141°C (acetone solvate) |
Density | 1.002 g/cm³ |
Key Synonyms | MAPH HCl; 3-(N-Methylamino)propiophenone HCl; 3-Methylaminopropiophenone hydrochloride |
The synthesis of fluoxetine hydrochloride (Prozac®) universally relies on 3-(Methylamino)-1-phenylpropan-1-one hydrochloride as a penultimate intermediate, as documented in foundational patents. Two industrial pathways dominate:
Mannich Route: This classical approach involves the condensation of acetophenone with methylamine hydrochloride and paraformaldehyde via a Mannich reaction. The resulting 3-(methylamino)-1-phenylpropan-1-one hydrochloride is then reduced using sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol to yield N-methyl-3-hydroxy-3-phenylpropylamine. Subsequent Williamson etherification with 4-chlorobenzotrifluoride under alkaline conditions (e.g., NaH or Cs₂CO₃) yields fluoxetine base, which is converted to the hydrochloride salt [4] [5].
Halogen Displacement Route: An alternative method involves nucleophilic substitution of 3-chloropropiophenone with methylamine to form the β-aminoketone intermediate. This route bypasses formaldehyde handling but requires stringent control over stoichiometry to minimize di-alkylation byproducts [4].
A pivotal patent (US2007/010678A1) details optimized etherification conditions: A mixture of N-methyl-3-hydroxy-3-phenylpropylamine (10 mmol), 4-iodobenzotrifluoride (12 mmol), cuprous bromide catalyst (0.17 g), and cesium carbonate base (12 mmol) in xylenes reacts at 130°C for 16 hours under nitrogen. After workup, hydrochloride salt formation in isopropanol yields fluoxetine HCl with >95% purity [4]. This methodology highlights the intermediate’s compatibility with transition metal-catalyzed coupling—a key advancement for scale-up.
Table 2: Industrial Synthesis Pathways for Fluoxetine Featuring MAPH HCl
Synthetic Route | Reaction Conditions | Key Advantages |
---|---|---|
Mannich Route | Acetophenone + CH₂O + MeNH₂·HCl → Reduction (NaBH₄/MeOH) → Etherification (Cs₂CO₃/CuBr) | Fewer purification steps; high atom economy |
Halogen Displacement | 3-Chloropropiophenone + MeNH₂ → Reduction → Etherification | Avoids formaldehyde; higher ketone intermediate yield |
Early industrial processes depended on stoichiometric borohydride reductions of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride to produce N-methyl-3-hydroxy-3-phenylpropylamine. While functional, this method suffered from economic and environmental limitations: high borohydride costs, borane waste streams, and moderate stereoselectivity (yielding racemic alcohols crucial for SSRI activity) [5]. The evolution toward catalytic hydrogenation addressed these issues:
The crystalline hydrochloride salt form (melting point 139–141°C) proved essential for purification during this transition. Its low solubility in acetone allows high-purity (>98%) recovery via crystallization, ensuring optimal performance in subsequent etherification [10].
Table 3: Comparative Reduction Methods for MAPH HCl to Alcohol Intermediate
Reduction Method | Conditions | Yield | Environmental Impact |
---|---|---|---|
Borohydride (KBH₄) | KBH₄ (1.2 eq), MeOH, 0–25°C, 2 h | 70–80% | High (boron waste) |
Catalytic (Raney Ni) | H₂ (4 atm), Raney Ni (0.1 eq), cyclohexane, 70°C, 6 h | 95–98% | Low (catalyst recyclable) |
This methodological evolution underscores the compound’s adaptability to innovative process chemistry, cementing its role in modern SSRI manufacturing. Its synthesis remains foundational not only for fluoxetine but also for next-generation antidepressants targeting multiple monoamine transporters .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7